molecular formula C7H5ClN2O B1591114 6-Chloro-2-methoxynicotinonitrile CAS No. 121643-46-7

6-Chloro-2-methoxynicotinonitrile

Cat. No. B1591114
M. Wt: 168.58 g/mol
InChI Key: BXDPLINBPHQTHU-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxynicotinonitrile (6-Cl-2-MeONN) is an organic compound belonging to the class of nitriles, and is an important intermediate for the synthesis of a variety of compounds. It is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and other organic compounds. 6-Cl-2-MeONN is a colorless liquid at room temperature and has a boiling point of 78 °C and a melting point of −36 °C. It is soluble in organic solvents such as ethanol and acetone, and is insoluble in water.

Scientific Research Applications

  • Anticancer Potential

    • 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile has been studied for its anticancer properties. Spectroscopic techniques like proton nuclear magnetic resonance and Fourier transform infrared spectroscopy have been used to analyze its structure. Molecular docking studies suggest it may act as a potential anticancer agent (Eşme, 2021).
  • Spectral and Structural Analysis

    • The compound's synthesis and structural details, including its crystal structure and thermal stability, have been explored. It exhibits strong blue fluorescence and high thermal stability up to 300°C, making it potentially useful in various scientific applications (Suwunwong, Chantrapromma, & Fun, 2013).
  • Corrosion Inhibition

    • Pyridine derivatives like 2-amino-6-(2,4-dihydroxyphenyl)-4-(4-methoxyphenyl)nicotinonitrile have been studied for their corrosion inhibition properties on N80 steel in acidic environments. This research is crucial for understanding the compound's potential in industrial applications (Ansari, Quraishi, & Singh, 2015).
  • Luminescent Liquid Crystalline Material

    • 4,6-bis (4-butoxyphenyl)-2-methoxynicotinonitrile has been synthesized and characterized as a new luminescent liquid crystalline material. Its liquid crystalline behavior and blue light emission properties in different solvents have been analyzed, indicating potential use in optical and display technologies (Ahipa, Kumar, & Adhikari, 2013).
  • Soil and Water Contaminant Degradation

    • Chlorothalonil, a similar compound, has been studied for its biodegradation by bacterial strains. This research is significant in addressing environmental concerns related to soil and water contamination from agricultural chemicals (Shi et al., 2011).
  • Potential Mutagen Formation

    • Studies have focused on the formation of potent mutagens during the nitrosation of 4-chloro-6-methoxyindole, a related compound. Understanding these processes is crucial for assessing potential health risks associated with these compounds (Yang, Tannenbaum, Büchi, & Lee, 1984).
  • Synthesis and Characterization

    • The synthesis and characterization of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a related compound, have been documented. This research contributes to the development of new methods for synthesizing derivatives of chloro-methoxy compounds (Zhao, Lei, & Guo, 2017).

properties

IUPAC Name

6-chloro-2-methoxypyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDPLINBPHQTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559593
Record name 6-Chloro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methoxynicotinonitrile

CAS RN

121643-46-7
Record name 6-Chloro-2-methoxy-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121643-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methoxypyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-methoxynicotinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6-chloro-2-methoxypyridine-3-carbonitrile was prepared from 2,6-dichloro-pyridine-3-carboxamide in accordance with the procedure described above for the preparation of 6-chloro-2-methoxy-3-nitro-pyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Linton, P Kang, M Ornelas, S Kephart… - Journal of medicinal …, 2011 - ACS Publications
… Prepared by the method of compound 1, using 6-chloro-2-methoxynicotinonitrile (ArrayChem, P21111) instead of 6-fluoro-2-methylnicotinonitrile in step 1. H NMR (400 MHz, DMSO-d 6 …
Number of citations: 79 pubs.acs.org

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